molecular formula C8H6FNO2 B8056468 (6-Fluorobenzo[D]isoxazol-3-YL)methanol

(6-Fluorobenzo[D]isoxazol-3-YL)methanol

Cat. No.: B8056468
M. Wt: 167.14 g/mol
InChI Key: OJAGFQKJZJQNAC-UHFFFAOYSA-N
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Description

(6-Fluorobenzo[D]isoxazol-3-YL)methanol is a chemical compound that belongs to the class of isoxazoles, which are five-membered heterocycles containing one oxygen and one nitrogen atom at adjacent positions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (6-Fluorobenzo[D]isoxazol-3-YL)methanol typically involves the cyclization of appropriate precursors. One common method involves the reaction of 6-fluoro-3-nitrobenzaldehyde with hydroxylamine hydrochloride to form the isoxazole ring, followed by reduction to yield the desired methanol derivative . The reaction conditions often require an inert atmosphere and controlled temperatures to ensure the formation of the isoxazole ring.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions for yield and purity. The use of continuous flow reactors can also be employed to enhance the efficiency and scalability of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

(6-Fluorobenzo[D]isoxazol-3-YL)methanol can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Such as potassium permanganate or chromium trioxide for oxidation reactions.

    Reducing agents: Such as sodium borohydride or hydrogen gas with a palladium catalyst for reduction reactions.

    Nucleophiles: Such as amines or thiols for substitution reactions.

Major Products Formed

The major products formed from these reactions include various derivatives of this compound, such as aldehydes, carboxylic acids, amines, and substituted isoxazoles .

Mechanism of Action

The mechanism of action of (6-Fluorobenzo[D]isoxazol-3-YL)methanol involves its interaction with specific molecular targets and pathways. For example, it may act as an inhibitor of certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and the structure of the compound .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to (6-Fluorobenzo[D]isoxazol-3-YL)methanol include other fluorinated isoxazoles and benzisoxazoles, such as:

Uniqueness

What sets this compound apart from these similar compounds is its specific substitution pattern and the presence of the methanol group, which can significantly influence its chemical reactivity and biological activity .

Properties

IUPAC Name

(6-fluoro-1,2-benzoxazol-3-yl)methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6FNO2/c9-5-1-2-6-7(4-11)10-12-8(6)3-5/h1-3,11H,4H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OJAGFQKJZJQNAC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1F)ON=C2CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6FNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

167.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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